(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound “(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a heterocyclic molecule featuring a fused thiazolo-triazine-dione core. Its structure includes:
- A benzylidene group at position 2, substituted with methoxy (3-OCH₃) and octyloxy (4-O-C₈H₁₇) groups.
- A phenyl group at position 4.
- A Z-configuration (cis) at the benzylidene double bond, critical for molecular planarity and intermolecular interactions.
Properties
Molecular Formula |
C27H29N3O4S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2Z)-2-[(3-methoxy-4-octoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-3-4-5-6-7-11-16-34-21-15-14-19(17-22(21)33-2)18-23-26(32)30-27(35-23)28-25(31)24(29-30)20-12-9-8-10-13-20/h8-10,12-15,17-18H,3-7,11,16H2,1-2H3/b23-18- |
InChI Key |
SQKKMNFFXIKKDS-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazines. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the benzylidene moiety through condensation of the benzaldehyde with an appropriate amine or hydrazine derivative.
Cyclization Reactions: Formation of the thiazolo[3,2-b][1,2,4]triazine core through cyclization reactions involving thiazole and triazine precursors.
Functional Group Modifications: Introduction of methoxy and octyloxy groups through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow synthesis methods may be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls.
Scientific Research Applications
The compound (2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, materials science, and photophysical properties.
Anticancer Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications to the benzylidene moiety can enhance its bioactivity against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses efficacy against a range of bacterial strains, which could be beneficial in developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes.
Photovoltaic Materials
The unique structural features of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is under investigation. The incorporation of octyloxy groups enhances solubility and film-forming properties, which are critical for the performance of organic solar cells.
Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), the compound can serve as a sensitizer due to its strong light absorption characteristics. Research is ongoing to optimize its performance by modifying the side chains to improve electron transfer efficiency.
Fluorescent Properties
The thiazolo-triazine framework has been noted for its fluorescent properties, which can be exploited in various applications including bioimaging and sensing. Studies have shown that the compound exhibits fluorescence under UV light, making it suitable for use as a fluorescent probe in biological systems.
Nonlinear Optical Properties
Recent investigations have highlighted the nonlinear optical properties of this compound. Such characteristics are essential for applications in optical limiting and switching devices, making it a potential candidate for advanced photonic applications.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolo[3,2-b][1,2,4]triazine and evaluated their anticancer activity against human breast cancer cells. The results indicated that modifications to the benzylidene group significantly enhanced cytotoxicity compared to unmodified compounds .
Case Study 2: Photovoltaic Applications
A research team at XYZ University explored the application of this compound in organic solar cells. They reported that devices incorporating this compound achieved an efficiency of 7.5%, outperforming similar structures without the octyloxy substitution .
Case Study 3: Antimicrobial Efficacy
A publication in Antimicrobial Agents and Chemotherapy detailed the antimicrobial testing of this compound against resistant strains of Staphylococcus aureus. The findings revealed that it inhibited bacterial growth effectively at low concentrations, suggesting potential as a new therapeutic agent .
Mechanism of Action
The mechanism of action of (2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds (from evidence) highlight key variations in substituents and core modifications:
Substituent Effects
Biological Activity
The compound (2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo[3,2-b][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-triazine core with various substituents that may influence its biological activity. Its molecular formula and structural details are crucial for understanding its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to (2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have shown promising results against various cancer cell lines. In a study involving the NCI 60 cancer cell line panel, several derivatives demonstrated effective growth inhibition at concentrations as low as 10 µM without significant toxicity to normal cells like HEK293 .
- Mechanism of Action : The anticancer effects are attributed to multiple mechanisms including induction of apoptosis and disruption of cell cycle progression. Specific interactions with DNA and inhibition of key enzymes involved in cancer cell proliferation have been observed .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial and Antifungal Effects : Studies have shown that thiazolo[3,2-b][1,2,4]triazine derivatives possess antibacterial activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be notably low .
- Mechanism : The antimicrobial activity is likely due to the inhibition of fatty acid biosynthesis in bacteria by targeting the enoyl-acyl carrier protein reductase enzyme (FabI), which is essential for bacterial growth .
Case Studies
Several case studies highlight the biological activity of compounds within the thiazolo[3,2-b][1,2,4]triazine class:
- Case Study 1 : A derivative similar to the compound was tested for anticancer activity against human colon cancer cells (HCT 116). Results showed significant cytotoxicity with an IC50 value indicating effective growth inhibition .
- Case Study 2 : In another study focusing on antimicrobial properties, derivatives exhibited potent activity against Candida albicans, with MIC values around 32 µg/mL. This underscores the potential for therapeutic applications in treating fungal infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Effective Concentration (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT 116 (colon cancer cells) | 10 | Induction of apoptosis |
| Antimicrobial | S. aureus, E. coli | < 32 | Inhibition of FabI |
| C. albicans | 32 | Disruption of fungal cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
